molecular formula C10H17F2N3O3S B7070777 N-(2,2-difluoro-3-hydroxypropyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide

N-(2,2-difluoro-3-hydroxypropyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide

Cat. No.: B7070777
M. Wt: 297.32 g/mol
InChI Key: IBICDWQPORILRG-UHFFFAOYSA-N
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Description

N-(2,2-difluoro-3-hydroxypropyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with ethyl, methyl, and sulfonamide groups, as well as a difluorohydroxypropyl side chain

Properties

IUPAC Name

N-(2,2-difluoro-3-hydroxypropyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N3O3S/c1-4-15-8(3)9(7(2)14-15)19(17,18)13-5-10(11,12)6-16/h13,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBICDWQPORILRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCC(CO)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoro-3-hydroxypropyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Difluorohydroxypropyl Side Chain: The final step involves the addition of the difluorohydroxypropyl group. This can be accomplished through nucleophilic substitution reactions using appropriate difluorinated intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoro-3-hydroxypropyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The difluorohydroxypropyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: The major product would be a ketone or aldehyde derivative.

    Reduction: The major product would be an amine derivative.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,2-difluoro-3-hydroxypropyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound may serve as a lead compound for the development of new pharmaceuticals. Its potential biological activity could be explored for therapeutic applications, such as enzyme inhibition or receptor modulation.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,2-difluoro-3-hydroxypropyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorohydroxypropyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-difluoro-3-hydroxypropyl)-1-methyl-3,5-dimethylpyrazole-4-sulfonamide
  • N-(2,2-difluoro-3-hydroxypropyl)-1-ethyl-3,5-dimethylpyrazole-4-carboxamide

Uniqueness

N-(2,2-difluoro-3-hydroxypropyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide is unique due to the presence of both the difluorohydroxypropyl side chain and the sulfonamide group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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